molecular formula C18H16Cl2N2O2 B2556242 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide CAS No. 954668-92-9

2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide

Cat. No.: B2556242
CAS No.: 954668-92-9
M. Wt: 363.24
InChI Key: LHLMAPYEGSTRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a pyrrolidinone core substituted with two chlorophenyl groups. Its molecular formula is C₁₉H₁₅Cl₂N₂O₂, with a molecular weight of 386.25 g/mol. The structure combines a 2-chlorobenzamide moiety linked via a methylene bridge to a 5-oxopyrrolidin-3-yl group, which is further substituted with a 4-chlorophenyl ring at the 1-position.

Properties

IUPAC Name

2-chloro-N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-5-7-14(8-6-13)22-11-12(9-17(22)23)10-21-18(24)15-3-1-2-4-16(15)20/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMAPYEGSTRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide can be achieved through several routes. One common method involves the reaction of o-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst . Another method involves the reaction of oxalyl chloride or phosgene with o-chlorobenzamide to form o-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline . These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
2-Chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide (Target) Pyrrolidinone 2-Chlorobenzamide; 4-Chlorophenyl at pyrrolidinone 1-position 386.25 Dual chlorophenyl groups; rigid pyrrolidinone core
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide () Chromene 2-Chlorobenzylidene; 2-chlorophenyl; cyano group ~500 (estimated) Extended chromene ring system; conjugated double bonds
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-Yl]Benzamide () Thiazolidinone 3-Methoxy-4-propoxybenzylidene; thioxo group 454.97 Thiazolidinone core; sulfur-containing ring; Z-configuration benzylidene
1-(2-Chlorobenzoyl)-3-(4-Chlorophenyl)Urea () Urea 2-Chlorobenzoyl; 4-chlorophenyl 313.16 Urea linkage instead of pyrrolidinone; hydrogen-bonding capability
3-{[1-(2H-1,3-Benzodioxol-5-Yl)-5-Oxopyrrolidin-3-Yl]Methyl}-1-(4-Chlorophenyl)Urea () Pyrrolidinone + Benzodioxole Benzodioxole at pyrrolidinone 1-position; urea linkage ~400 (estimated) Hybrid structure; benzodioxole enhances lipophilicity

Key Findings

Core Structure Variations: The target compound’s pyrrolidinone core distinguishes it from chromene () or thiazolidinone () analogs. Pyrrolidinone’s rigidity may enhance binding specificity compared to more flexible urea derivatives () .

Substituent Effects: The dual chlorophenyl groups in the target compound likely enhance hydrophobic interactions, similar to the 2-chlorophenyl and 4-chlorophenyl motifs in and . Thioxo groups in ’s thiazolidinone derivative may confer redox activity or metal-binding properties absent in the target compound .

Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 2-chlorobenzoyl chloride and a pyrrolidinone intermediate, analogous to methods in (chromene synthesis via benzamide formation) . Urea derivatives () require carbamoylation steps, which are less straightforward than direct amide bond formation .

Biological Activity

2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chloro substituent : Enhances lipophilicity and biological interactions.
  • Pyrrolidine moiety : Implicated in various biological activities.
  • Benzamide framework : Known for its role in enzyme inhibition.

The molecular formula is C17H17ClN2OC_{17}H_{17}ClN_{2}O with a molecular weight of approximately 346.79 g/mol.

Enzyme Inhibition

Research indicates that 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide may act as an inhibitor of Janus Kinase 3 (JAK3), an enzyme involved in critical cell signaling pathways. This inhibition could lead to altered cellular responses, particularly in immune and inflammatory processes .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. It is believed to interfere with cell wall synthesis or inhibit key metabolic enzymes necessary for bacterial growth . The following table summarizes some key findings related to its antimicrobial activity:

Pathogen Activity Mechanism
Mycobacterium tuberculosisInhibition of growthDisruption of cell wall synthesis
Staphylococcus aureusModerate inhibitionPotential interference with metabolism

Case Studies and Research Findings

  • JAK3 Inhibition Study : A study published in "Bioorganic & Medicinal Chemistry" explored the efficacy of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide as a JAK3 inhibitor. The results indicated a dose-dependent inhibition, suggesting potential for therapeutic applications in autoimmune diseases .
  • Antimicrobial Efficacy : Another research effort focused on the compound's ability to combat resistant strains of bacteria. The study demonstrated that the compound could effectively reduce bacterial load in vitro, with further exploration needed for in vivo applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide, a comparison with structurally similar compounds is insightful:

Compound Name Structural Features Biological Activity
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamideThiadiazole ring, pyrrolidinone moietyAntimicrobial
4-FluorobenzamideSimple benzamide structure with fluorineAntimicrobial
5-Oxopyrrolidine DerivativesPyrrolidine ring without additional substituentsVaries widely in activity

The combination of multiple pharmacophores in 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide may enhance its biological activity compared to simpler analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.